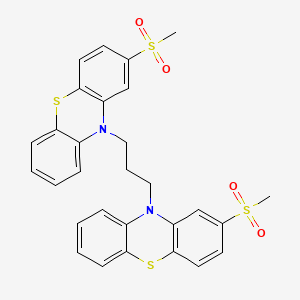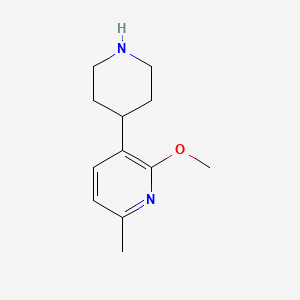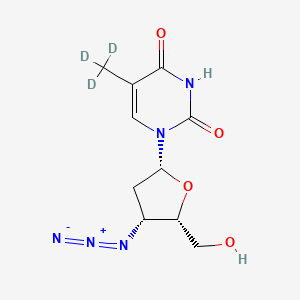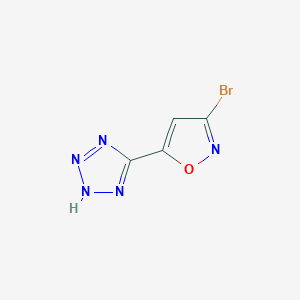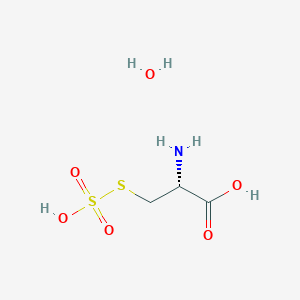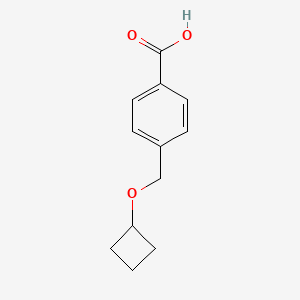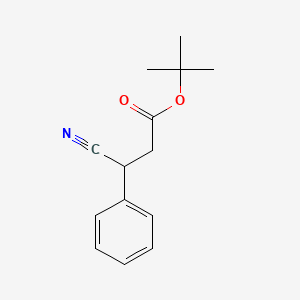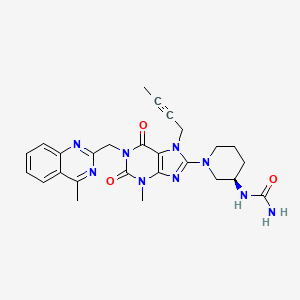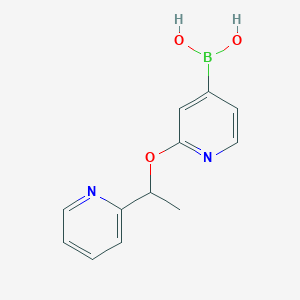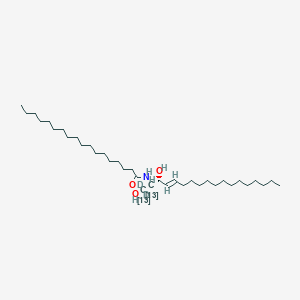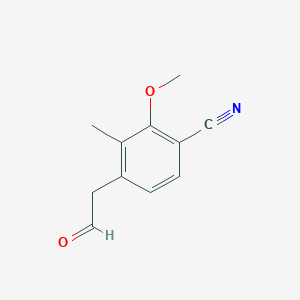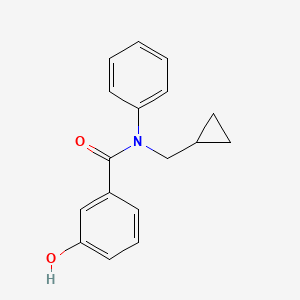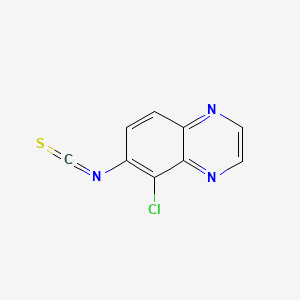![molecular formula C15H18N6O2 B13865577 3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13865577.png)
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide is a complex organic compound that features a triazine ring, an azetidine moiety, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the azetidine moiety, which can be synthesized through the hydrogenation of 1-benzhydryl-3-methoxyazetidine using palladium hydroxide as a catalyst in methanol . The triazine ring can be introduced through a nucleophilic substitution reaction involving cyanuric chloride and an appropriate amine . Finally, the benzamide group is attached via an amide coupling reaction using N-methylbenzamide and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The azetidine moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine in an appropriate solvent like acetonitrile.
Major Products
Oxidation: 3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine moiety may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biochemical pathways, which can lead to therapeutic outcomes such as inhibition of cancer cell proliferation or bacterial growth .
類似化合物との比較
Similar Compounds
3-Methoxyazetidine hydrochloride: Shares the azetidine moiety but lacks the triazine and benzamide groups.
3-(3-Methoxyazetidin-1-yl)pyrrolidine dihydrochloride: Contains a similar azetidine structure but with a pyrrolidine ring instead of the triazine and benzamide groups.
Uniqueness
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide is unique due to its combination of the triazine ring, azetidine moiety, and benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H18N6O2 |
|---|---|
分子量 |
314.34 g/mol |
IUPAC名 |
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C15H18N6O2/c1-16-13(22)10-4-3-5-11(6-10)19-14-17-9-18-15(20-14)21-7-12(8-21)23-2/h3-6,9,12H,7-8H2,1-2H3,(H,16,22)(H,17,18,19,20) |
InChIキー |
GIKBLRNGBJQSOS-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CC(C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


